N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-phenoxybenzamide
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Overview
Description
“N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-phenoxybenzamide” is a complex organic compound that contains several functional groups, including a benzofuran, a thiazole, and a benzamide . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and thiazole rings would contribute to the compound’s aromaticity, potentially affecting its chemical reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ethoxy group might increase its solubility in organic solvents.Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. The core structure of benzofuran is a common feature in many biologically active compounds, and modifications to this core can lead to significant anticancer activity. For instance, benzofuran derivatives have shown promise in inhibiting the growth of various cancer cell lines, including ovarian and lung cancers . The compound could potentially be modified to enhance its efficacy against specific cancer targets.
Anti-Hepatitis C Virus Activity
The benzofuran core is also present in compounds with anti-hepatitis C virus (HCV) activity. Novel macrocyclic benzofuran compounds have been discovered with potent effects against HCV, suggesting that our compound of interest may be a candidate for the development of new antiviral drugs .
Antibacterial Properties
Benzofuran derivatives are known to possess antibacterial properties. The structural complexity of benzofuran allows for the synthesis of diverse compounds that can be tailored to target specific bacterial strains. Research into the antibacterial applications of these compounds is ongoing, and our compound could contribute to this field .
Antioxidative Effects
Compounds containing the benzofuran moiety have been associated with antioxidative effects. These properties are crucial in the development of treatments for oxidative stress-related diseases. The compound may serve as a lead compound for further research into antioxidative therapies .
Synthesis of Complex Benzofuran Systems
The synthesis of complex benzofuran systems is a significant area of chemical research. Innovative methods, such as free radical cyclization cascades, have been developed to construct polycyclic benzofuran compounds. Our compound could be used as a starting point for the synthesis of new benzofuran-based materials with potential applications in various industries .
Drug Development and Natural Product Sources
Benzofuran and its derivatives are important in drug development due to their presence in natural products and medicines. The compound , with its benzofuran ring, could be a valuable source for the development of new drugs, leveraging its natural product-like properties .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Mode of Action
Benzofuran derivatives have been shown to exhibit anticancer potential in different cancer cells . For instance, a series of benzofuran substituted chalcone derivatives were synthesized and tested in breast cancer (MCF-7), non-small cell lung cancer (A549) and prostate cancer (PC-3) cell lines .
Biochemical Pathways
Benzofuran derivatives have been shown to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Result of Action
It has been shown that benzofuran substituted chalcone derivatives have anticancer activity, with one derivative showing cytotoxic effects on cancer cells . This derivative induced apoptosis through caspase-dependent pathways in prostate, lung, and breast cancer cells .
Future Directions
The future research directions would likely involve further exploration of the compound’s potential uses, based on its structural components. For example, given the known biological activity of benzofuran derivatives, it could be interesting to investigate this compound’s potential as a therapeutic agent .
properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c1-2-30-22-10-6-7-18-15-23(32-24(18)22)21-16-33-26(27-21)28-25(29)17-11-13-20(14-12-17)31-19-8-4-3-5-9-19/h3-16H,2H2,1H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINOEFQISWIAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-phenoxybenzamide |
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